N-(2,4-dichlorobenzyl)hydroxylamine
CAS No.:
Cat. No.: VC14407960
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7Cl2NO |
|---|---|
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]hydroxylamine |
| Standard InChI | InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2 |
| Standard InChI Key | YUOKZXVJSSKAHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CNO |
Introduction
Chemical Identity and Structural Features
N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is characterized by a benzyl backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring, coupled with a hydroxylamine functional group (-NH-OH) attached to the methylene bridge. The hydrochloride salt enhances stability and solubility, critical for pharmacological applications . Key structural attributes include:
Table 1: Physicochemical Properties of N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈Cl₃NO |
| Molecular Weight | 228.5 g/mol |
| IUPAC Name | N-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride |
| CAS Number | 139460-29-0 |
| Appearance | Not specified (typically white crystalline solid) |
| Solubility | Likely soluble in polar solvents (e.g., THF, DMSO) |
| Stability | Stable under inert conditions; hygroscopic |
The dichloro substitution pattern on the benzyl ring is a strategic modification to enhance electronic and steric interactions with biological targets, particularly heme-containing enzymes like IDO1 .
Synthesis and Structural Optimization
The synthesis of O-alkylhydroxylamines, including N-(2,4-dichlorobenzyl)hydroxylamine, typically follows a Mitsunobu-like reaction protocol. As described in , the general procedure involves:
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Nucleophilic Substitution: Reaction of 2,4-dichlorobenzyl alcohol with N-hydroxylphthalimide in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
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Deprotection: Treatment with hydrazine monohydrate to remove the phthalimide protecting group, yielding the free hydroxylamine.
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Salt Formation: Precipitation as the hydrochloride salt using ethereal HCl.
This method affords moderate to high yields (e.g., 81% for analogous compounds) and ensures scalability for preclinical development . The dichloro substitution is introduced at the benzyl alcohol stage, enabling precise control over regiochemistry.
Pharmacological Activity and Mechanism of Action
IDO1 Inhibition
N-(2,4-Dichlorobenzyl)hydroxylamine is hypothesized to act as a potent IDO1 inhibitor, leveraging its structural resemblance to O-benzylhydroxylamine derivatives reported in . IDO1 catalyzes the oxidative cleavage of tryptophan to kynurenine, a process exploited by tumors to evade immune surveillance. Key findings from analogous compounds include:
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Enzymatic Potency: Sub-micromolar IC₅₀ values (e.g., 0.33 μM for compound 8 in ) against recombinant human IDO1.
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Binding Mode: Coordination to the heme iron in IDO1’s active site, mimicking the alkylperoxy transition state .
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Uncompetitive Inhibition: Demonstrated by Lineweaver-Burk analysis, suggesting competition with oxygen rather than tryptophan .
The dichloro substitution likely enhances potency by increasing electron-withdrawing effects and improving hydrophobic interactions within IDO1’s substrate-binding cavity .
Cell-Based Efficacy and Toxicity
In HeLa and Trex cell lines expressing IDO1, halogenated O-alkylhydroxylamines exhibit nanomolar-level activity (e.g., 0.03–0.05 μM for compound 9 in ). Key observations include:
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Enhanced Cellular Potency: Superior activity compared to enzymatic assays, attributed to assay-specific redox conditions .
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Low Cytotoxicity: >80% cell viability at 100 μM concentrations .
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Serum Protein Binding: Variable effects, with some derivatives retaining potency in serum-containing media .
These properties position N-(2,4-dichlorobenzyl)hydroxylamine as a promising candidate for in vivo antitumor studies.
Therapeutic Applications and Future Directions
The compound’s dual role as an IDO1 inhibitor and immune modulator aligns with current efforts to develop small-molecule checkpoint inhibitors. Clinical analogs (e.g., INCB024360, NLG919) have entered trials, validating the structural class . Future research should prioritize:
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.
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In Vivo Efficacy Models: Evaluating antitumor activity in syngeneic or xenograft models.
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Structural Refinement: Exploring alternative halogenation patterns (e.g., 2,4,6-trichloro) to optimize potency.
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